molecular formula C22H24Cl3N3O3S2 B11703870 Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11703870
M. Wt: 548.9 g/mol
InChI Key: UVXXLDYNWIDYAM-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-based compound with a complex substituent architecture. The core structure, 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is a recurring motif in medicinal and materials chemistry due to its conformational flexibility and capacity for functionalization . The target compound features a trichloroethylcarbamothioyl group linked to a 3-methylphenylcarbonyl moiety, which likely influences its biological and physicochemical properties. Benzothiophene derivatives are known for diverse applications, including anti-inflammatory, antimicrobial, and hypnotic activities, as well as roles in organic electronics .

Properties

Molecular Formula

C22H24Cl3N3O3S2

Molecular Weight

548.9 g/mol

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H24Cl3N3O3S2/c1-3-31-19(30)16-14-9-4-5-10-15(14)33-18(16)27-21(32)28-20(22(23,24)25)26-17(29)13-8-6-7-12(2)11-13/h6-8,11,20H,3-5,9-10H2,1-2H3,(H,26,29)(H2,27,28,32)

InChI Key

UVXXLDYNWIDYAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylative Cyclization

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is synthesized via PdI₂/KI-catalyzed reactions using 2-(methylthio)phenylacetylenes, CO, and alcohols. This method achieves intramolecular S-5-endo-dig cyclization, followed by iodide-promoted demethylation and alkoxycarbonylation.

Typical Conditions :

  • Catalyst : PdI₂ (5 mol%), KI (5 equiv)

  • Solvent : MeOH or ionic liquid BmimBF₄

  • Pressure : 40 atm CO/air (4:1)

  • Temperature : 80–100°C

  • Yield : 57–83%

Advantages :

  • Recyclable catalytic system in BmimBF₄ (5 cycles without activity loss).

  • Scalable to gram quantities (81% yield at 1.12 mmol scale).

Aryne-Based Cyclization with Alkynyl Sulfides

An alternative one-step method employs aryne intermediates generated from o-silylaryl triflates and alkynyl sulfides. This approach forms the benzothiophene ring via C–S and C–C bond formation.

Example :

  • Aryne precursor : 3-Chlorobenzyne

  • Reagent : Ethyl p-tolylethynyl sulfide

  • Conditions : CsF, CH₃CN, 80°C

  • Yield : 64–92%

Introduction of the Ethyl Carboxylate Group

Alkoxycarbonylation During Cyclization

The ethyl ester is incorporated directly during Pd-catalyzed reactions using ethanol as the solvent and nucleophile. This avoids post-cyclization esterification.

Optimized Parameters :

  • Alcohol : Ethanol (0.02–0.05 M concentration)

  • Reaction Time : 24–36 hours

  • Yield : 68–80%

Post-Cyclization Esterification

For substrates incompatible with Pd catalysis, the carboxylic acid intermediate (from Friedel-Crafts acylation) is esterified using ethanol and H₂SO₄.

Conditions :

  • Acid Catalyst : H₂SO₄ (2 mol%)

  • Temperature : Reflux (78°C)

  • Yield : 85–90%

Functionalization with Trichloroethylcarbamothioyl and 3-Methylbenzoylamino Groups

Synthesis of the Trichloroethylcarbamothioyl Moiety

The trichloroethyl group is introduced via nucleophilic substitution or condensation:

Step 1 : Reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with carbon disulfide (CS₂) to form the thiourea intermediate.
Step 2 : Treatment with 1,1,1-trichloro-2-nitroethane under basic conditions (K₂CO₃, DMF) to install the trichloroethyl group.

Conditions :

  • Solvent : DMF

  • Base : K₂CO₃ (2 equiv)

  • Temperature : 60°C, 12 hours

  • Yield : 70–75%

Coupling with 3-Methylbenzoyl Chloride

The 3-methylbenzoylamino group is introduced via Schotten-Baumann acylation:

Conditions :

  • Acylating Agent : 3-Methylbenzoyl chloride (1.2 equiv)

  • Base : NaOH (10% aqueous)

  • Solvent : THF/H₂O (2:1)

  • Temperature : 0°C → RT, 4 hours

  • Yield : 82–88%

Final Assembly and Purification

Sequential Coupling Protocol

  • Core Synthesis : Pd-catalyzed cyclization to form ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

  • Thiourea Formation : React with CS₂ and trichloroethylamine.

  • Acylation : Couple with 3-methylbenzoyl chloride.

Overall Yield : 42–48% (3 steps).

Purification Techniques

  • Column Chromatography : Silica gel, hexane/EtOAc (95:5 → 90:10).

  • Recrystallization : Ethanol/water (1:3).

  • Ionic Liquid Recycling : BmimBF₄ allows catalyst reuse, reducing Pd waste.

Industrial-Scale Considerations

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading5 mol% PdI₂2 mol% PdI₂
SolventMeOH (15 mL/mmol)BmimBF₄ (recyclable)
Reaction Volume0.02–0.05 M0.2 M
Yield68–83%75–80%
Cost EfficiencyModerateHigh (recycled catalyst)

Data synthesized from.

Challenges and Optimization

  • Side Reactions : Oxidative dialkoxycarbonylation competes during Pd catalysis; mitigated by excess KI (150 equiv).

  • Regioselectivity : Aryne methods require careful control to avoid isomer formation.

  • Functional Group Tolerance : Trichloroethyl group limits use of strong bases; optimized via low-temperature acylation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

The compound Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic molecule with significant potential in various scientific fields. This article explores its applications, focusing on its chemical properties, biological activities, and potential therapeutic uses.

Chemistry

In organic synthesis, this compound serves as a valuable reagent and precursor for more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Formation of sulfoxides and sulfones.
  • Reduction : Conversion of chlorinated derivatives to less toxic forms.
  • Substitution Reactions : Nucleophilic substitutions can replace the trichloro group with other nucleophiles.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies suggest that the compound may interact with specific enzymes or receptors involved in disease pathways.

Medicine

The therapeutic potential of this compound is under investigation for several applications:

  • Anticancer Therapy : Preliminary studies have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Agents : Its efficacy against various pathogens is being explored.

Anticancer Activity

A study examining the anticancer effects of similar benzothiophene derivatives revealed that modifications in the structure significantly influenced their activity against cancer cell lines. This compound was noted for its ability to induce apoptosis in specific cancer types.

Antimicrobial Properties

Research conducted on related compounds highlighted their effectiveness against resistant strains of bacteria. The presence of the trichloro and carbamothioyl groups was linked to increased antimicrobial activity due to enhanced membrane permeability and interaction with bacterial enzymes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trichloroethyl and carbamothioyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Analogues of the Target Compound

Compound Name Substituent Variations Key Structural Features Reference
Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Bromobenzoyl group instead of 3-methylphenylcarbonyl Enhanced halogen interactions; potential for π-stacking
Ethyl 2-({[1-(butyrylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate Butyrylamino group and phenyl substitution at position 4 Aliphatic chain may improve solubility; phenyl group modifies steric effects
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Hydroxyphenyl and ethoxy groups Hydroxyl group enables hydrogen bonding; ethoxy moiety enhances lipophilicity
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives Phenyl group at position 2 Simplified structure with retained COX-2 inhibitory activity

Pharmacological Activities

Anti-Inflammatory Activity

The target compound’s structural analogues exhibit significant anti-inflammatory properties. For instance, 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (e.g., compounds 29a–d) demonstrated selective COX-2 inhibition with IC50 values of 0.31–1.40 µM, outperforming celecoxib in carrageenan-induced paw edema assays. Molecular docking confirmed their selectivity for COX-2’s active site .

Hypnotic and Antimicrobial Activity

Benzothieno[2,3-d]pyrimidine derivatives, synthesized from ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, displayed hypnotic activity in preliminary screenings . Additionally, Schiff base metal complexes of similar benzothiophene derivatives showed antibacterial efficacy against urinary tract pathogens, with Co(II) and Ni(II) complexes exhibiting octahedral geometries and moderate activity .

Physicochemical Properties

Substituents significantly alter solubility and stability. For example:

  • The 4-bromobenzoyl analogue () may exhibit enhanced crystallinity due to halogen bonding.
  • Hydroxyl or ethoxy groups () improve aqueous solubility via hydrogen bonding.

Biological Activity

Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including a benzothiophene core and multiple functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

  • Molecular Formula : C₁₅H₁₈Cl₃N₃O₂S
  • Molecular Weight : 399.49 g/mol
  • CAS Number : 477860-44-9

This compound's structural complexity suggests a variety of potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds often exhibit significant antimicrobial properties. In studies involving similar compounds, it was observed that modifications to the benzothiophene structure can enhance antibacterial and antifungal activities. For instance, derivatives with increased lipophilicity showed improved antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Compounds with similar structural motifs have demonstrated notable inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, one study reported that a related compound exhibited an IC50 value of 46.42 μM against BChE, indicating potential for use in treating conditions like Alzheimer's disease . The ethyl derivative may possess similar properties, warranting further investigation into its enzyme inhibitory capabilities.

Cytotoxicity and Anticancer Potential

The anticancer potential of benzothiophene derivatives has been explored in various studies. Compounds were synthesized and tested for their effects on cancer cell lines such as HepG2 (liver carcinoma). Some derivatives showed promising results in inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Given the structural similarities, the target compound may exhibit comparable anticancer activities.

Case Studies

  • Antimicrobial Screening : A study conducted on a series of benzothiophene derivatives found that certain modifications led to enhanced activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. The modifications included variations in the substituents on the benzothiophene ring, which significantly impacted the compounds' antimicrobial efficacy .
  • Cytotoxicity Testing : In vitro studies on related compounds demonstrated selective cytotoxicity towards cancer cell lines. For instance, a derivative was shown to induce apoptosis in HepG2 cells at concentrations lower than those affecting normal cells . This suggests that the target compound could be further evaluated for similar cytotoxic effects.

Research Findings Summary Table

Activity Type Findings References
AntimicrobialEnhanced activity against Staphylococcus aureus, E. coli
Enzyme InhibitionIC50 of 46.42 μM against BChE
CytotoxicityInduced apoptosis in HepG2 cells

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents and reaction conditions. For example, using dry CH₂Cl₂ under nitrogen protection with a 1.2:1 molar ratio of anhydride to intermediate (e.g., as in ) minimizes side reactions . Reflux duration (e.g., 12–24 hours) and purification via reverse-phase HPLC with a methanol-water gradient (30% → 100%) are critical for isolating the target compound in high purity (67% yield reported) . Monitoring reaction progress with TLC or LC-MS ensures intermediate stability.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Comprehensive characterization requires:
  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR to resolve proton environments (e.g., tetrahydrobenzothiophene protons at δ 1.5–2.5 ppm) and carbon backbone .
  • Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns. Cross-referencing with synthetic intermediates (e.g., ) ensures structural fidelity .

Q. How should initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs. For antibacterial activity, use microbroth dilution (MIC assays) against Gram-positive/negative strains (e.g., S. aureus, E. coli) . Anti-inflammatory activity can be screened via COX-2 inhibition or carrageenan-induced paw edema models in rodents . Include positive controls (e.g., ciprofloxacin for antibiotics, diclofenac for inflammation) and triplicate replicates to ensure reproducibility.

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Address this by:
  • Reproducing assays under standardized conditions (e.g., fixed inoculum size, solvent controls).
  • Purifying the compound to >98% via preparative HPLC (as in ) .
  • Validating target engagement using techniques like SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

  • Methodological Answer : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial enzymes (e.g., DNA gyrase) or inflammatory mediators (e.g., NF-κB) . Validate predictions with molecular dynamics simulations (100 ns trajectories) to assess stability of ligand-target complexes . Pair computational data with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues.

Q. What crystallographic methods are suitable for elucidating the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Grow crystals via slow evaporation in solvents like DCM/hexane (1:1). Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL . Compare bond lengths/angles with related benzothiophene derivatives (e.g., ) to identify conformational distortions impacting bioactivity .

Q. How can researchers design analogs to explore structure-activity relationships (SAR)?

  • Methodological Answer : Focus on modular synthesis:
  • Vary substituents on the trichloroethyl carbamothioyl group (e.g., replace 3-methylphenyl with halogenated aryl groups) .
  • Modify the tetrahydrobenzothiophene core via alkylation or oxidation (e.g., ) .
  • Assess changes in logP (via HPLC) and solubility (shake-flask method) to correlate physicochemical properties with activity .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDry CH₂Cl₂Minimizes hydrolysis
Molar Ratio (Anhydride)1.2:1Reduces unreacted intermediate
PurificationReverse-phase HPLC (MeOH/H₂O)Achieves >95% purity

Q. Table 2: Assay Design for Biological Screening

Assay TypeModel SystemEndpoint MeasurementReference
Antibacterial (MIC)S. aureus ATCCTurbidity at 600 nm
Anti-inflammatoryMurine paw edemaPaw volume reduction (%)

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